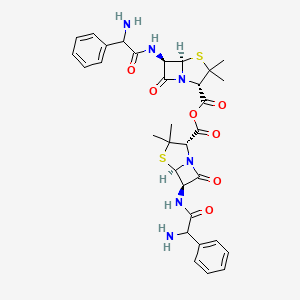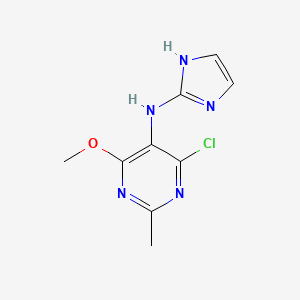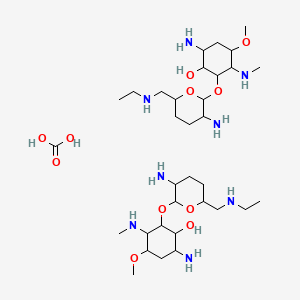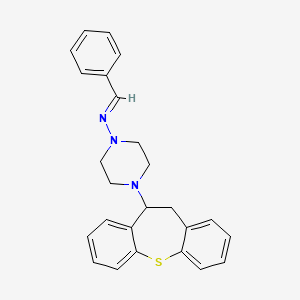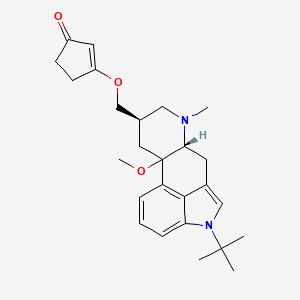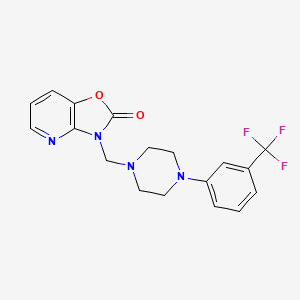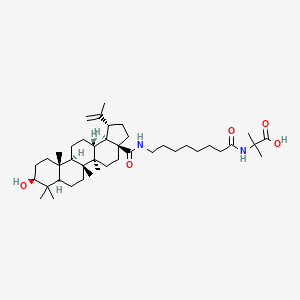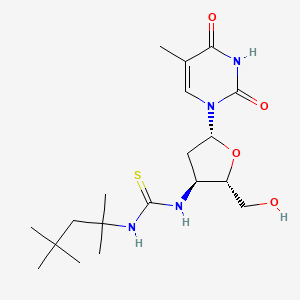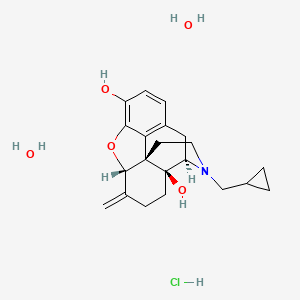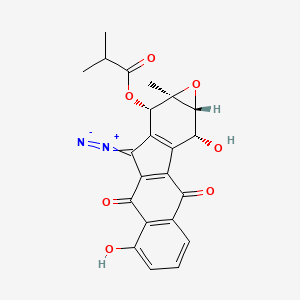
Propanoic acid, 2-methyl-, 9-diazo-1a,3,8,9,10,10a-hexahydro-2,7-dihydroxy-10a-methyl-3,8-dioxo-2H-benzo(6,7)fluoren(2,3-b)oxiren-10-yl ester, (1aS-(1a-alpha,2-beta,10-beta,10a-alpha))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FL-120B is a naturally occurring diazobenzofluorene compound, specifically an epoxykinamycin. It belongs to a family of structurally complex molecules known for their antibacterial and antitumor activities. These compounds are characterized by a tetracyclic framework bearing a diazo moiety, which is relatively rare in nature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of FL-120B involves several key steps:
Sharpless Asymmetric Epoxidation: This step introduces an epoxide group into the molecule.
Stille Coupling: This reaction forms carbon-carbon bonds between an organotin compound and an organic halide.
Intramolecular Friedel-Crafts Acylation: This reaction involves the acylation of an aromatic ring using a carboxylic acid derivative, facilitated by a Lewis acid.
Industrial Production Methods
The use of high temperatures and specific catalysts, such as those used in the Friedel-Crafts acylation, are critical for efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions
FL-120B undergoes several types of chemical reactions:
Oxidation: The epoxide group can be oxidized to form various oxygenated derivatives.
Reduction: The diazo group can be reduced, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Oxygenated derivatives of FL-120B.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
FL-120B has several scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored for its antitumor activities, particularly in targeting DNA.
Industry: Potential use in the synthesis of other complex organic molecules.
Mecanismo De Acción
FL-120B exerts its effects primarily through its diazo moiety, which can interact with DNA. This interaction leads to DNA damage, making it a potent antitumor agent. The molecular targets include DNA strands, and the pathways involved are related to DNA repair mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Kinamycin C: Another diazobenzofluorene with similar antibacterial and antitumor properties.
Lomaiviticin A and B: Dimeric diazobenzofluorenes known for their potent cytotoxicity.
Uniqueness
FL-120B is unique due to its specific epoxide group and the particular arrangement of its diazo moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
156429-11-7 |
|---|---|
Fórmula molecular |
C22H18N2O7 |
Peso molecular |
422.4 g/mol |
Nombre IUPAC |
[(3R,4R,6R,7S)-9-diazo-3,13-dihydroxy-6-methyl-11,18-dioxo-5-oxapentacyclo[8.8.0.02,8.04,6.012,17]octadeca-1(10),2(8),12(17),13,15-pentaen-7-yl] 2-methylpropanoate |
InChI |
InChI=1S/C22H18N2O7/c1-7(2)21(29)30-19-14-12(18(28)20-22(19,3)31-20)11-13(15(14)24-23)17(27)10-8(16(11)26)5-4-6-9(10)25/h4-7,18-20,25,28H,1-3H3/t18-,19+,20-,22-/m1/s1 |
Clave InChI |
RPARKPVSEAVPID-XAPVIXHLSA-N |
SMILES isomérico |
CC(C)C(=O)O[C@H]1C2=C([C@H]([C@@H]3[C@@]1(O3)C)O)C4=C(C2=[N+]=[N-])C(=O)C5=C(C4=O)C=CC=C5O |
SMILES canónico |
CC(C)C(=O)OC1C2=C(C(C3C1(O3)C)O)C4=C(C2=[N+]=[N-])C(=O)C5=C(C4=O)C=CC=C5O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12754121.png)
